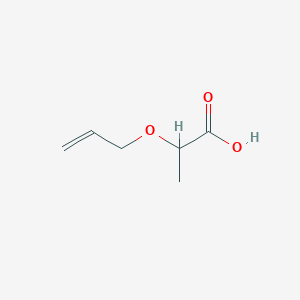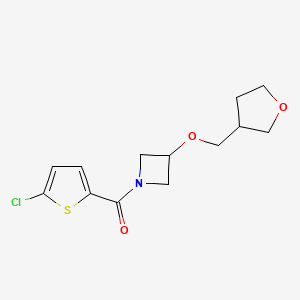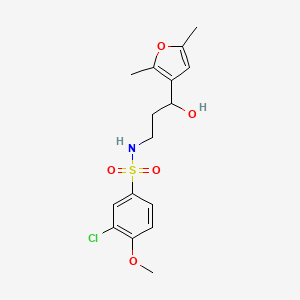![molecular formula C16H16FN5OS B2468653 N-(2-fluorofenil)-2-({[5-etil-4-(1H-pirrol-1-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida CAS No. 896287-93-7](/img/structure/B2468653.png)
N-(2-fluorofenil)-2-({[5-etil-4-(1H-pirrol-1-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H16FN5OS and its molecular weight is 345.4. The purity is usually 95%.
BenchChem offers high-quality 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
El compuesto 5a ha demostrado una actividad antibacteriana apreciable. Se sintetizó como parte de una serie de 4-(2,5-dimetil-1H-pirrol-1-il)-N’-(2-(sustituido)acetil) benzohidrazidas. Estas moléculas exhibieron acción contra las enzimas reductasa de enoil ACP y DHFR, lo que las convierte en posibles candidatas para terapias antibacterianas . Estudios adicionales podrían explorar su eficacia contra cepas bacterianas específicas.
Propiedades Antituberculosas
Además de los efectos antibacterianos, algunos derivados del compuesto 5a mostraron fuertes propiedades antituberculosas. La tuberculosis sigue siendo una preocupación de salud global, y los nuevos compuestos como los derivados del 5a podrían contribuir al desarrollo de tratamientos más efectivos .
Inhibición Dual de Enzimas
El compuesto 5a inhibe tanto la reductasa de enoil ACP como la enzima dihidrofolato reductasa (DHFR). La reductasa de enoil ACP participa en la biosíntesis de ácidos grasos, mientras que la DHFR es esencial para la síntesis de nucleótidos. Dirigirse a estas enzimas podría conducir a nuevas estrategias terapéuticas .
Aspectos de Acoplamiento Molecular
Los estudios de acoplamiento molecular revelaron interacciones de unión entre los derivados del compuesto 5a y los sitios activos tanto de la DHFR como de la reductasa de enoil ACP. Estos hallazgos brindan información valiosa sobre el posible modo de acción y guían los esfuerzos adicionales de diseño de fármacos .
Estudios ADMET
Comprender las propiedades de absorción, distribución, metabolismo, excreción y toxicidad (ADMET) de los derivados del compuesto 5a es crucial para el desarrollo de fármacos. Investigar su farmacocinética y perfiles de seguridad informará su potencial clínico .
Posibilidades Terapéuticas Futuras
Dadas las pronunciadas propiedades de acoplamiento y la actividad biológica de los derivados del compuesto 5a, prometen ser agentes terapéuticos futuros. Los investigadores pueden explorar sus aplicaciones en varios contextos biológicos y médicos .
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Dihydrofolate Reductase (DHFR) and Enoyl ACP Reductase enzymes . These enzymes play crucial roles in bacterial metabolism and growth, making them attractive targets for antibacterial and antitubercular agents .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption of essential metabolic processes in the bacteria .
Biochemical Pathways
The inhibition of DHFR and Enoyl ACP Reductase enzymes affects multiple biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Its inhibition leads to a decrease in DNA synthesis and cell division . Enoyl ACP Reductase is a key enzyme in the fatty acid synthesis pathway in bacteria. Its inhibition disrupts the production of essential fatty acids, affecting the integrity of the bacterial cell wall .
Pharmacokinetics
The compound’s pronounced docking properties and biological activity suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action include disruption of essential metabolic processes in bacteria, leading to inhibited growth and cell division . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Propiedades
IUPAC Name |
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS/c1-2-14-19-20-16(22(14)21-9-5-6-10-21)24-11-15(23)18-13-8-4-3-7-12(13)17/h3-10H,2,11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTYQCQUXMCBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

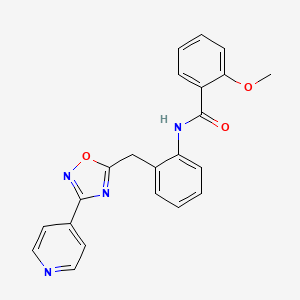
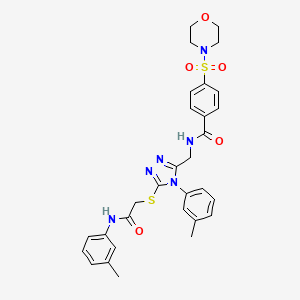
![1-[3-(1,1-Dioxothietan-3-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2468575.png)
![2-(chloromethyl)-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2468576.png)
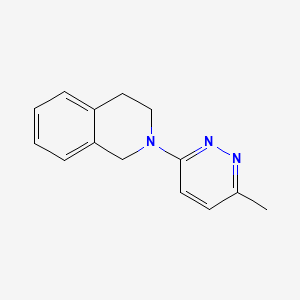
![2-({2-[4-(METHYLSULFANYL)PHENYL]-5-PHENYL-1H-IMIDAZOL-4-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2468579.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2468582.png)
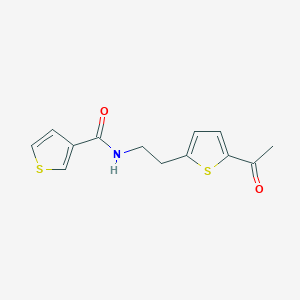
![7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2468584.png)

